molecular formula C6H9NO3 B2596249 (E)-4-(dimethylamino)-4-oxobut-2-enoic acid CAS No. 57687-94-2

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid

Cat. No. B2596249
CAS RN: 57687-94-2
M. Wt: 143.142
InChI Key: UWVCKXVPDINNHW-ONEGZZNKSA-N
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Description

The compound is an unsaturated carboxylic acid with a dimethylamino group. Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. The presence of the dimethylamino group suggests that this compound might exhibit basic properties .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The double bond could potentially undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, pKa, etc., can be determined experimentally. The presence of the polar carboxylic acid and dimethylamino groups suggest that this compound might be soluble in polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of Various Heterocycles : This compound has been used in reactions with nucleophilic and electrophilic reagents, leading to the creation of important heterocyclic derivatives (El-Hashash & Rizk, 2013).

  • Preparation of Novel Heterocyclic Series : It serves as a key starting material for novel pyridazinones, thiazoles derivatives, and other heterocycles. These have been explored for their antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014).

Biological Activities

  • Analgesic and Antibacterial Activities : Derivatives of this compound have been synthesized and studied for their analgesic and antibacterial activities. Some were found to have activities comparable to reference drugs (Bykov et al., 2018).

  • Antimicrobial Activity of Heterocycles : Its utility in the synthesis of heterocyclic compounds with expected antibacterial activities has been investigated. These compounds were synthesized via Aza–Michael addition conditions and tested for their antibacterial properties (El-Hashash et al., 2015).

  • Cytotoxicity Against Carcinoma Cells : Studies on N-maleanilinic acid derivatives, including this compound, have shown effectiveness against various carcinoma cells. The research focused on correlating the structures of these derivatives with their cytotoxicity (Zayed, El-desawy, & Eladly, 2019).

Synthesis Methods and Characterization

  • Microwave-Assisted Synthesis : An efficient method for the synthesis of derivatives using microwave assistance and ytterbium triflate catalyst was developed, showcasing the versatility of this compound as a building block (Tolstoluzhsky et al., 2008).

  • Spectroscopic and Thermal Analyses : Detailed spectroscopic and thermal analyses of certain derivatives were conducted to understand their molecular structures better (Lo & Ng, 2009).

  • Antioxidant Activity Analysis : The antioxidant activity of derivatives was analyzed using quantum-chemistry descriptors and molecular docking, indicating their potential as potent antioxidants (Ardjani & Mekelleche, 2016).

Pharmacological Effects

  • Hemostatic Activity : Research into derivatives of this compound has revealed compounds with high hemostatic activity and low acute toxicity, establishing a relationship between structure and pharmacological effect (Pulina et al., 2017).

  • Inhibition of Kynurenine-3-Hydroxylase : Some derivatives have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, suggesting their role as potential neuroprotective agents (Drysdale et al., 2000).

  • Anticonvulsant Screening : Novel isomeric forms of this compound have been evaluated for their anticonvulsant activity, contributing to the understanding of their pharmacological potential (Ahmadu et al., 2019).

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. Generally, handling of chemicals requires appropriate safety measures to prevent exposure and harm .

Future Directions

The future directions would depend on the potential applications of this compound. If it has medicinal properties, future research could focus on drug development and clinical trials .

properties

IUPAC Name

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCKXVPDINNHW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid

CAS RN

57687-94-2
Record name (2E)-3-(dimethylcarbamoyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
Z Wang, W Shen - Applications of Artificial Intelligence in Process …, 2021 - Elsevier
As an essential environmental property, octanol-water partition coefficient (K OW ) quantifies the lipophilicity of a compound and it could be further employed to predict the toxicity. Thus, …
Number of citations: 2 www.sciencedirect.com
Y Guo - 2020 - research.rug.nl
In this thesis, we have developed several strategies that allow the Cu-catalyzed asymmetric conjugate addition of Grignard reagents to various heterocyclic substrates, such as 2-…
Number of citations: 3 research.rug.nl

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